

An In-depth Technical Guide to Azepan-3-ol: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Azepan-3-ol

Cat. No.: B3057093

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This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and utility of **Azepan-3-ol**. We will delve into its core chemical properties, spectroscopic characteristics, synthesis, and its emerging significance as a versatile building block in medicinal chemistry. This document moves beyond a simple data sheet, offering insights into the causality behind its reactivity and its potential in modern therapeutic design.

Introduction: The Azepane Scaffold

The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and over 20 FDA-approved drugs.^{[1][2]} Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane structure offers a greater degree of three-dimensional chemical space due to its conformational flexibility.^{[2][3]} This property can be crucial for optimizing ligand-receptor interactions. **Azepan-3-ol**, a hydroxylated derivative, is a particularly valuable synthon. The hydroxyl group provides a reactive handle for further functionalization, enabling the construction of diverse molecular libraries for drug discovery campaigns.

Chemical Identity and Structure

Azepan-3-ol is a saturated heterocyclic compound featuring a seven-membered ring containing one nitrogen atom and a hydroxyl group at the 3-position.

- IUPAC Name: **azepan-3-ol**^[4]

- CAS Number: 7659-65-6[\[4\]](#)
- Molecular Formula: C₆H₁₃NO[\[4\]](#)
- Canonical SMILES: C1CCNCC(C1)O[\[4\]](#)

Caption: 2D Chemical Structure of **Azepan-3-ol**.

Physicochemical and Spectroscopic Properties

Quantitative data for **Azepan-3-ol** is summarized below. Spectroscopic data is predicted based on characteristic values for similar functional groups, providing a baseline for experimental verification.

Physicochemical Data

Property	Value	Source
Molecular Weight	115.17 g/mol	[4] [5] [6]
XLogP3	0.1	[7]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of **Azepan-3-ol**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several key signals. Protons on the carbon adjacent to the electron-withdrawing hydroxyl group (C3) would be deshielded, appearing in the 3.4-4.5 ppm range.[\[8\]](#)[\[9\]](#) The proton on the hydroxyl group itself typically presents as a broad singlet, which can be exchanged with D₂O.[\[10\]](#) The protons on the carbon adjacent to the nitrogen (C7) will also be downfield relative to other methylene protons.

- ^{13}C NMR Spectroscopy: The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the 50-65 ppm range.[9] Carbons adjacent to the nitrogen (C2 and C7) will also be deshielded compared to other sp^3 hybridized carbons in the ring.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for the alcohol functional group. A strong, broad band is expected in the $3300\text{-}3400\text{ cm}^{-1}$ region, corresponding to the O-H stretching vibration of the hydrogen-bonded alcohol.[8][9] A strong C-O stretching absorption should also be visible around $1000\text{-}1200\text{ cm}^{-1}$.[9]

Synthesis of Azepan-3-ol

A common and straightforward laboratory synthesis of **Azepan-3-ol** involves the reduction of the corresponding ketone, Azepan-3-one. This transformation can be efficiently achieved using a standard reducing agent like sodium borohydride (NaBH_4). The causality for this choice lies in the selectivity of NaBH_4 , which readily reduces ketones without affecting other potentially sensitive functional groups under mild conditions.



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Caption: General workflow for the synthesis of **Azepan-3-ol**.

Experimental Protocol: Reduction of Azepan-3-one

This protocol is a representative, self-validating system. Successful synthesis would be confirmed by spectroscopic analysis (NMR, IR) matching the expected data for **Azepan-3-ol** and the disappearance of the ketone carbonyl stretch in the IR spectrum of the starting material.

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azepan-3-one (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol.

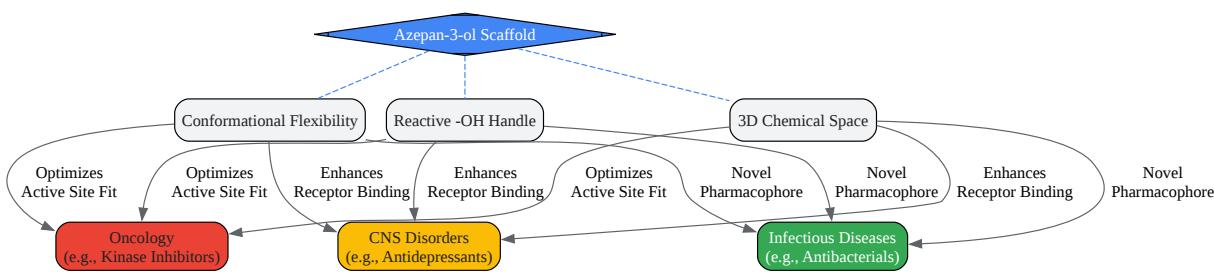
- Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is critical to control the initial exothermic reaction upon addition of the reducing agent.
- Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding dilute aqueous hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes the excess borohydride.
- Workup: Adjust the pH to be basic with an appropriate base (e.g., NaOH solution). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure **Azepan-3-ol**.

Applications in Drug Discovery and Development

The azepane scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.^[1] The incorporation of **Azepan-3-ol** and its derivatives into drug candidates leverages the unique conformational properties of the seven-membered ring to enhance binding affinity and selectivity.

- Central Nervous System (CNS) Disorders: Azepane derivatives are integral to drugs targeting depression and anxiety.^[2] The scaffold can effectively mimic the conformations of neurotransmitters, allowing for potent modulation of monoamine transporters.
- Oncology: Several anticancer agents feature the azepane ring.^[2] These compounds often function as kinase inhibitors, where the azepane moiety helps to correctly orient other functional groups within the enzyme's active site.

- **Antimicrobial Agents:** The azepane motif is a key component of certain antibiotics. For example, derivatives of the related (S)-azepan-3-amine are crucial intermediates in the synthesis of fluoroquinolone antibiotics like besifloxacin.[11][12] Furthermore, modified azepane triterpenoids have shown promising activity against *M. tuberculosis*, including isoniazid-resistant strains.[13]



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Caption: Logical relationship between **Azepan-3-ol**'s properties and its applications.

Safety and Handling

As with any laboratory chemical, **Azepan-3-ol** should be handled with appropriate care. While specific toxicity data is limited, general principles for handling heterocyclic amines and alcohols should be followed.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14][15]
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[16] Avoid contact with skin and eyes.[17]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[18]

- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Azepan-3-ol represents a powerful and versatile building block for modern chemical and pharmaceutical research. Its unique seven-membered heterocyclic structure provides access to a rich three-dimensional chemical space that is often underexplored. The foundational knowledge of its synthesis, properties, and reactivity outlined in this guide empowers researchers to confidently incorporate this valuable scaffold into their drug discovery and development programs, paving the way for the next generation of innovative therapeutics.

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References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of polysubstituted azepanes by dearomatic ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azepan-3-ol | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. CAS 1573085-99-0 | (R)-Azepan-3-ol - Synblock [synblock.com]
- 7. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 11. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 12. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
- 13. New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
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